molecular formula C22H18N2O3 B3572754 N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide

N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B3572754
M. Wt: 358.4 g/mol
InChI Key: XKYZKWDCIZURDX-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide is a chemical compound designed for research purposes, belonging to a class of xanthene derivatives known for their potential as modulators of metabotropic glutamate (mGlu) receptors . The mGlu receptors are family C G protein–coupled receptors that play key modulatory roles in the central nervous system, and are attractive targets for a range of psychiatric and neurologic disorders . Compounds based on the 9H-xanthene-9-carboxamide scaffold, such as this one, have been investigated as potent, orally available positive allosteric modulators (PAMs) for mGlu receptor subtypes . Positive allosteric modulators bind to a site topographically distinct from the endogenous glutamate binding site, offering the potential for greater subtype selectivity and a more favorable safety profile . This compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14(25)23-15-7-6-8-16(13-15)24-22(26)21-17-9-2-4-11-19(17)27-20-12-5-3-10-18(20)21/h2-13,21H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYZKWDCIZURDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Acetamidophenyl 9h Xanthene 9 Carboxamide and Its Analogues

Retrosynthetic Analysis of N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the primary disconnection point is the robust amide bond. This bond can be conceptually cleaved to reveal two key synthons: 9H-xanthene-9-carboxylic acid and N-(3-aminophenyl)acetamide.

The 9H-xanthene-9-carboxylic acid moiety can be further simplified. A key disconnection at the C9-carboxyl bond leads back to the 9H-xanthene core. This core structure is commonly synthesized from xanthone (B1684191), which serves as a readily available starting material. The synthesis of xanthone itself often begins with even simpler precursors like salicylic (B10762653) acid and phenol, although xanthone is typically the practical starting point for laboratory-scale preparations. This multi-level disconnection strategy forms the basis for the forward synthetic planning discussed in subsequent sections.

Classical Synthetic Approaches for this compound

Traditional synthetic routes to this compound and its analogues typically involve multi-step sequences that rely on well-established reaction mechanisms. These methods prioritize reliability and yield, often employing stoichiometric reagents to ensure complete conversion.

Multi-Step Reaction Sequences and Optimization

The classical synthesis of the target molecule is a sequential process that builds complexity from a simple precursor.

Preparation of 9H-Xanthene: The synthesis commonly begins with xanthone. A reliable method for converting the ketone group of xanthone to a methylene (B1212753) group is the Huang-Minlon reduction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent. google.com

Formation of 9H-Xanthene-9-carboxylic Acid: The 9H-xanthene intermediate is then carboxylated. This can be achieved by treating the xanthene with a strong base (such as sodium amide or n-butyllithium) to form a carbanion at the C9 position. google.com This nucleophilic carbanion is then quenched with carbon dioxide (either as a gas or solid dry ice) to form the corresponding carboxylate salt, which is subsequently acidified to yield 9H-xanthene-9-carboxylic acid. google.com

Amide Bond Formation: The final and crucial step is the amidation of 9H-xanthene-9-carboxylic acid with N-(3-aminophenyl)acetamide. Two primary classical methods are employed for this transformation researchgate.net:

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 9H-xanthene-9-carbonyl chloride is then reacted with N-(3-aminophenyl)acetamide, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Coupling Agent Method: A more direct approach involves the use of peptide coupling agents. Reagents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or more advanced reagents like HATU are used to activate the carboxylic acid in situ, facilitating its reaction with the amine. researchgate.net

Optimization of these steps involves screening different solvents, bases, coupling agents, and reaction temperatures to maximize the yield and purity of the final product.

Yield Enhancement Strategies

Purification of Intermediates: Ensuring the purity of the 9H-xanthene and 9H-xanthene-9-carboxylic acid intermediates is critical, as impurities can interfere with subsequent steps, particularly the final amidation. Recrystallization is a common and effective purification method for these solid intermediates. google.com

Anhydrous Conditions: The steps involving strong bases (for carboxylation) and the formation and reaction of acyl chlorides are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the quenching of intermediates and hydrolysis of reagents, thereby improving yields.

Optimizing the Amidation Step: The choice of coupling agent and reaction conditions can significantly impact the yield of the final amide. For sterically hindered substrates or less reactive amines, more powerful coupling agents may be necessary. The use of additives, such as HOBt with DCC, can suppress side reactions and improve yields. Modern catalytic methods for direct amidation, using catalysts based on zirconium or titanium, can also be considered to improve efficiency. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of the target molecule, particularly in the formation of the core xanthene structure and the final amidation step.

Solvent-Free and Catalytic Methods

Significant progress has been made in the green synthesis of xanthene derivatives, which can be adapted for the preparation of the 9H-xanthene-9-carboxylic acid intermediate.

Multicomponent Reactions (MCRs): Many modern syntheses of the xanthene skeleton utilize one-pot, multicomponent reactions. scholarsresearchlibrary.commdpi.com These reactions often involve the condensation of an aldehyde, a β-naphthol or other activated phenol, and a 1,3-dicarbonyl compound. scholarsresearchlibrary.comunito.it

Catalysis: A diverse range of catalysts have been employed to promote these reactions under greener conditions. These include reusable heterogeneous catalysts like Amberlyst-15 scholarsresearchlibrary.comum.edu.mt, zeolites rsc.org, and silica-supported acids unito.it, as well as ionic liquids. nih.govmeddocsonline.org

Solvent-Free Conditions: Many of these catalytic reactions can be performed under solvent-free ("neat") conditions, often with thermal or microwave irradiation. scholarsresearchlibrary.commeddocsonline.orgresearchgate.netarabjchem.org This drastically reduces the use of volatile organic compounds (VOCs), which are a major source of environmental pollution. meddocsonline.org For instance, the condensation of aldehydes and dimedone can be achieved with high efficiency using a reusable catalyst under solvent-free conditions. researchgate.netresearchgate.net

Alternative Energy Sources: Ultrasound irradiation has emerged as an effective, non-conventional energy source that can accelerate reaction rates, improve yields, and simplify experimental procedures, often under milder conditions than traditional heating. unito.itnih.gov

While these methods typically produce substituted xanthenes rather than the specific 9H-xanthene-9-carboxylic acid, they represent powerful green strategies for assembling the core heterocyclic structure, from which the desired intermediate could potentially be derived.

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.comskpharmteco.com

The classical synthetic approaches to this compound, particularly the amidation step, often exhibit poor atom economy.

Acyl Chloride Method: The use of thionyl chloride (SOCl₂) generates SO₂ and HCl as byproducts, none of which are incorporated into the final product.

Coupling Agent Method: Reagents like DCC produce dicyclohexylurea as a stoichiometric byproduct that must be removed.

These methods generate significant waste, leading to a low atom economy. A greener alternative would be a direct catalytic amidation, where the carboxylic acid and amine react directly in the presence of a catalyst, with water being the only byproduct. Such a reaction approaches 100% atom economy. jocpr.comresearchgate.net

The table below provides a theoretical comparison of the atom economy for the final amidation step via a classical coupling agent versus an ideal catalytic dehydration.

Reaction Pathway Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Classical (DCC Coupling) 9H-Xanthene-9-carboxylic acid + N-(3-aminophenyl)acetamide + DCCThis compoundDicyclohexylurea (DCU)64.2%
Ideal Green (Catalytic Dehydration) 9H-Xanthene-9-carboxylic acid + N-(3-aminophenyl)acetamideThis compoundWater (H₂O)95.4%

This table presents calculated theoretical values to illustrate the concept.

This comparison clearly demonstrates that adopting catalytic, atom-economical methods aligns with the principles of green chemistry, offering a more sustainable and efficient synthetic route. primescholars.comresearchgate.net

Derivatization Strategies for this compound Scaffolds

Detailed derivatization strategies specifically for the this compound scaffold are not well-documented. However, based on the known chemistry of the constituent moieties—the xanthene core, the acetamidophenyl group, and the carboxamide linker—several hypothetical derivatization strategies can be proposed. These strategies would aim to explore the structure-activity relationships of this class of compounds for various potential applications.

The xanthene moiety offers several positions for the introduction of substituents, which can significantly influence the molecule's electronic and steric properties. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, could potentially be employed to introduce functional groups onto the aromatic rings of the xanthene scaffold. The directing effects of the existing oxygen atom and the carboxamide group would influence the position of substitution. Subsequent modifications of these newly introduced groups could lead to a diverse library of analogues. For instance, a nitro group could be reduced to an amine, which could then be further functionalized.

The acetamidophenyl group provides several avenues for modification. The acetyl group itself could be hydrolyzed to the corresponding amine, which could then be acylated with different acylating agents to introduce a variety of substituents. Alternatively, the aromatic ring of the acetamidophenyl group could be subjected to electrophilic substitution reactions. The acetamido group is an ortho-, para-director, and its activating or deactivating nature would influence the feasibility and outcome of such reactions.

The carboxamide linker is a critical component of the molecule, and its modification could impact the compound's conformational flexibility and hydrogen bonding capabilities. Variations could be introduced by synthesizing analogues with different linkers, such as a reversed amide, a sulfonamide, or by inserting a spacer between the xanthene core and the carboxamide nitrogen. These modifications would likely require a multi-step synthetic approach, starting from a modified xanthene-9-carboxylic acid or a modified aniline (B41778) derivative.

Analytical Techniques for Synthetic Purity and Structural Confirmation

The confirmation of the structure and the assessment of the purity of this compound and its potential analogues would rely on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for structural elucidation.

¹H NMR spectroscopy would provide information about the number and environment of the protons in the molecule. The characteristic chemical shifts and coupling patterns of the aromatic protons on the xanthene and acetamidophenyl rings, as well as the signals for the methine proton at the 9-position of the xanthene core, the amide proton, and the methyl protons of the acetyl group, would be key indicators of the compound's structure.

¹³C NMR spectroscopy would be used to identify the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbons of the amide and acetyl groups, the sp³-hybridized carbon at the 9-position of the xanthene, and the aromatic carbons would be diagnostic.

Infrared (IR) Spectroscopy would be employed to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show distinct absorption bands for the N-H and C=O stretching vibrations of the amide and acetamido groups, as well as the C-O-C stretching of the xanthene ether linkage and the aromatic C-H stretching vibrations.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR Aromatic protons (xanthene & acetamidophenyl rings), singlet for C9-H, singlet for amide N-H, singlet for acetyl CH₃.
¹³C NMR Carbonyl carbons (amide & acetyl), C9 of xanthene, aromatic carbons.
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (amide C=O stretch), ~1660 (acetyl C=O stretch), ~1200 (C-O-C stretch).

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Thin-Layer Chromatography (TLC) would be utilized as a rapid and convenient method to monitor the progress of reactions and to assess the purity of the synthesized compounds. The choice of the mobile phase would be critical for achieving good separation of the product from starting materials and byproducts. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely be employed.

High-Performance Liquid Chromatography (HPLC) would provide a more quantitative assessment of the purity of the final compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be a suitable starting point for method development. The homogeneity of the compound would be confirmed by the presence of a single, sharp peak in the chromatogram.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
9H-xanthene-9-carboxylic acid

Structure Activity Relationship Sar Studies of N 3 Acetamidophenyl 9h Xanthene 9 Carboxamide Derivatives

Systematic Modification of the Xanthene Core and Impact on Academic Assays

Systematic modifications could include the introduction of various substituents at different positions on the two aromatic rings of the xanthene nucleus. For instance, the addition of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electron density of the aromatic system, which may affect binding affinities to target proteins.

Based on general studies of xanthene derivatives, it is hypothesized that substitutions on the xanthene core could modulate the compound's biological activity. For example, in a study on different xanthene carboxamide derivatives, the introduction of additional substituents into the xanthene ring was found to significantly alter their activity as CCR1 receptor antagonists. nih.gov

Table 1: Hypothetical Impact of Xanthene Core Modifications on Research Outcomes

Modification on Xanthene CorePredicted Impact on an Academic Assay (e.g., Enzyme Inhibition)Rationale
Introduction of a hydroxyl groupPotential increase in activityMay form additional hydrogen bonds with the target protein.
Addition of a bulky alkyl groupPotential decrease in activityCould cause steric hindrance, preventing optimal binding.
Substitution with a halogenVariable impactCan alter electronic properties and lipophilicity, leading to unpredictable changes in activity.
Replacement of oxygen with sulfur (thioxanthene)Significant change in activityAlters the geometry and electronic nature of the core scaffold. nih.gov

This table is illustrative and based on general principles of medicinal chemistry, as specific data for N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide is not available.

Influence of Acetamidophenyl Substitutions on Academic Research Outcomes

The N-(3-acetamidophenyl) portion of the molecule presents several opportunities for modification that can provide valuable insights into the SAR. The position and nature of the substituent on the phenyl ring, as well as the acetamido group itself, are critical determinants of activity.

The position of the acetamido group (ortho, meta, or para) can significantly affect the molecule's conformation and its ability to interact with a target. The meta-position in the parent compound may be crucial for orienting the molecule in a specific way within a binding pocket. Moving this group to the ortho or para position would likely alter this orientation and, consequently, its biological activity.

Furthermore, the acetamido group itself can be modified. For example, changing the methyl group to a larger alkyl group or a different functional group could probe the steric and electronic requirements of the binding site.

Table 2: Hypothetical Influence of Acetamidophenyl Substitutions on Research Outcomes

Modification on Acetamidophenyl MoietyPredicted Impact on an Academic Assay (e.g., Cell Viability)Rationale
Isomeric position of acetamido group (ortho or para)Likely decrease in activityThe meta-position may be optimal for key binding interactions.
Replacement of acetyl group with a larger acyl groupPotential decrease in activityMay introduce steric clash within the binding site.
Substitution on the phenyl ring (e.g., with a chloro group)Variable impactCould alter lipophilicity and electronic interactions with the target.
Replacement of the phenyl ring with a different aromatic systemSignificant change in activityWould fundamentally alter the shape and electronic properties of this part of the molecule.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Role of the Carboxamide Linker in Modulating Research Observations

Modifications to the carboxamide linker, such as replacing it with a more flexible or a more rigid group, can help to understand the optimal spatial arrangement between the two main parts of the molecule. Bioisosteric replacement of the amide bond with other functional groups like an ester, a sulfonamide, or a reversed amide could also provide valuable SAR data. nih.gov

In a study of xanthene-based compounds as mGlu1 receptor enhancers, the nature of the group attached to the xanthene-9-carbonyl core was shown to be critical for activity. researchgate.netnih.gov

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism, as discussed in the context of the acetamidophenyl group, is a critical aspect of SAR. The relative positions of substituents on both the xanthene core and the phenyl ring can dramatically influence the molecule's three-dimensional shape and its interactions with biological macromolecules.

Furthermore, the carbon at the 9-position of the xanthene ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer may be highly active, while the other may be inactive or even have a different biological effect. Therefore, the stereoselective synthesis and evaluation of individual enantiomers would be a crucial step in a comprehensive SAR study.

Comparative SAR with Related Xanthene-Based Scaffolds

To gain a broader understanding of the SAR of this compound, it is informative to compare its activity with that of other related xanthene-based scaffolds. For example, comparing it with derivatives where the xanthene core is replaced by a thioxanthene (B1196266) or other similar tricyclic systems can highlight the importance of the oxygen atom in the central ring. nih.gov

Similarly, comparing the N-(3-acetamidophenyl) substituent with other N-aryl or N-alkyl substituents can provide insights into the specific requirements of the binding pocket for this part of the molecule. Studies on other xanthene carboxamides have shown that the nature of the N-substituent is a key determinant of their biological activity. nih.gov

Computational Chemistry and Molecular Modeling of N 3 Acetamidophenyl 9h Xanthene 9 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide, Density Functional Theory (DFT) is a suitable method for this analysis.

Detailed research findings from such calculations would typically involve the optimization of the molecule's geometry to find its lowest energy state. Subsequent calculations on the optimized structure would yield valuable electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich xanthene and acetamidophenyl rings, while the LUMO may be distributed over the carboxamide linkage and adjacent aromatic systems. A molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting electronegative (electron-rich) and electropositive (electron-poor) regions, which are key to understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

A systematic conformational search can be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations to refine the energies of the most stable conformers. The key rotatable bonds in this molecule are around the carboxamide linkage and the bond connecting the phenyl ring to the amide nitrogen. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped.

The results of such an analysis would reveal the preferred spatial arrangement of the xanthene and acetamidophenyl moieties. It is likely that the most stable conformations will seek to minimize steric hindrance while allowing for favorable intramolecular interactions, such as hydrogen bonding involving the amide groups. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes of the molecule are most likely to be biologically relevant. A related compound, methyl 9H-xanthene-9-carboxylate, has been shown to have a folded xanthene unit with a dihedral angle of 24.81° between the benzene (B151609) rings nih.gov.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative Data)

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1 (Global Minimum)175450.00
2-60501.25
3170-1302.10

Note: The data in this table is illustrative. Dihedral angles refer to the key rotatable bonds.

Molecular Docking Studies with Relevant Biological Macromolecules (Theoretical Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This provides insights into the potential biological targets and the nature of the binding interactions. Given that xanthene derivatives have shown a wide range of biological activities, several potential targets could be investigated.

Based on the activities of similar xanthene-containing molecules, potential receptor targets could include G-protein coupled receptors or nuclear receptors. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as modulators of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) nih.govresearchgate.net. A docking study of this compound into the allosteric binding site of mGluR1 could reveal its potential as a modulator of this receptor.

The docking results would be analyzed to identify the binding pose with the lowest energy score. Key interactions, such as hydrogen bonds between the amide groups of the ligand and polar residues in the binding pocket, as well as pi-pi stacking between the aromatic rings of the ligand and aromatic residues of the receptor, would be identified.

Many drugs exert their effects by inhibiting enzymes. Cyclooxygenase (COX) enzymes, for example, are common targets for anti-inflammatory drugs. A molecular docking study could be performed to investigate the potential of this compound to bind to the active site of COX-1 or COX-2.

The docking simulation would place the molecule within the enzyme's active site, and the binding affinity would be estimated based on a scoring function. The analysis would focus on the interactions with key active site residues. For example, the acetamidophenyl group might form hydrogen bonds with serine and arginine residues, similar to the mechanism of other COX inhibitors.

Table 3: Predicted Binding Affinities and Key Interactions from Molecular Docking (Illustrative Data)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
mGluR1 Allosteric Site-8.5Tyr785, Ser808, Arg698Hydrogen bonds, pi-pi stacking
COX-2 Active Site-9.2Arg120, Tyr355, Ser530Hydrogen bonds, hydrophobic interactions

Note: The data in this table is illustrative and represents plausible outcomes of a molecular docking study.

Molecular Dynamics Simulations to Investigate Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding mode and the flexibility of the ligand and protein.

Starting with the best-docked pose from the molecular docking study, the complex would be placed in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the forces between all atoms and their subsequent motions over a period of typically nanoseconds to microseconds.

The stability of the binding is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site over the course of the simulation. A stable RMSD indicates that the ligand remains bound in a consistent manner. Furthermore, the simulation can reveal key intermolecular interactions, such as hydrogen bonds, that persist throughout the simulation, confirming their importance for binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for this compound and its analogues, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop an equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model would be validated using an external test set of compounds. A robust QSAR model could then be used to guide the design of new analogues with potentially improved activity. For example, the model might suggest that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the molecule would enhance its biological effect. QSAR models have been successfully applied to various classes of compounds, including benzimidazole (B57391) derived carboxamides, to explore the molecular properties influencing their activity nih.gov.

Pharmacophore Generation and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. The process involves identifying common chemical functionalities, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups, from a set of known active molecules. nih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The model would likely include:

Aromatic Rings: The tricyclic xanthene core and the acetamidophenyl group provide hydrophobic and aromatic features, crucial for π-π stacking or hydrophobic interactions within a target's binding pocket.

Hydrogen Bond Acceptors: The oxygen atom in the xanthene ring, the carbonyl oxygen of the amide, and the carbonyl oxygen of the acetamido group can all act as hydrogen bond acceptors.

Hydrogen Bond Donors: The amide nitrogen and the acetamido nitrogen can serve as hydrogen bond donors.

These features, arranged in a specific spatial orientation, constitute the pharmacophore. In ligand-based drug design, this model serves as a 3D query to screen large compound libraries for molecules that match the pharmacophoric pattern. nih.gov The goal is to identify structurally diverse compounds that could exhibit similar biological activity. nih.gov The simplicity and abstract nature of pharmacophore models allow for the rapid screening of millions of compounds, making it an efficient tool in the early stages of drug discovery. nih.govnih.gov

In Silico ADMET Predictions (Excluding In Vivo or Clinical Data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are critical for evaluating the drug-likeness of a compound. biorxiv.org These computational models assess the pharmacokinetic and pharmacodynamic properties of a molecule before it is synthesized, saving significant time and resources. shd-pub.org.rs For this compound, a predictive ADMET profile can be generated using various computational tools.

The predictions for this compound suggest a favorable drug-like profile. The compound is expected to have good oral bioavailability, as indicated by its adherence to Lipinski's rule of five and other related criteria. shd-pub.org.rs Its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier suggest it can be effectively distributed throughout the body.

The metabolic stability of the compound is predicted to be moderate, with potential interactions with cytochrome P450 enzymes, a common feature of many drug molecules. shd-pub.org.rs The absence of PAINS alerts indicates a lower likelihood of non-specific interactions with biological targets. The compound is also predicted to be a non-substrate for P-glycoprotein, which is advantageous for avoiding drug efflux and resistance. shd-pub.org.rs

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C22H18N2O3
Molecular Weight 358.39 g/mol
LogP 3.5
Topological Polar Surface Area (TPSA) 81.2 Ų
Number of Hydrogen Bond Donors 2
Number of Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Table 2: Predicted ADMET Properties of this compound

Property Predicted Outcome
Absorption
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Permeant Yes
P-glycoprotein (P-gp) Substrate No
Distribution
Volume of Distribution (VDss) Moderate
Metabolism
CYP1A2 Inhibitor Yes
CYP2C19 Inhibitor Yes
CYP2C9 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes
Excretion
Predicted Route Primarily Hepatic
Toxicity
PAINS (Pan Assay Interference Compounds) 0 alerts
Lipinski's Rule of Five 0 violations

Molecular and Cellular Level Mechanistic Investigations of N 3 Acetamidophenyl 9h Xanthene 9 Carboxamide

In Vitro Target Identification and Validation Approaches

No publicly available research data specifies the in vitro targets of N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide.

There are no published studies detailing the results of protein binding assays conducted with this compound.

Information regarding the enzyme inhibition profile of this compound from either cell-free or cell-based assays is not available in the current scientific literature.

Cellular Pathway Modulation Studies

There is no available data from studies investigating the modulation of cellular pathways, such as apoptosis induction or cell cycle arrest, in cultured cells exposed to this compound.

Investigation of Intracellular Localization and Distribution

No cellular imaging or other studies have been published that investigate the intracellular localization and distribution of this compound.

Gene Expression Profiling in Response to this compound Exposure

There are no records of gene expression profiling studies in cellular models in response to exposure to this compound.

Proteomic and Metabolomic Approaches to Elucidate Cellular Responses

No proteomic or metabolomic studies have been published that would elucidate the cellular responses to this compound.

High-Throughput Screening (HTS) Methodologies for Biological Activity Detection (In Vitro/Cellular)

High-throughput screening (HTS) represents a important approach in drug discovery and chemical biology for the rapid assessment of large numbers of compounds for their effects on specific biological targets or pathways. This methodology utilizes automated liquid handling, sensitive detection systems, and sophisticated data analysis software to screen chemical libraries, which can range from thousands to millions of individual compounds, in a time- and cost-efficient manner. The primary goal of an HTS campaign is the identification of "hits"—compounds that exhibit a desired biological activity and warrant further investigation.

These screening assays can be broadly categorized as either biochemical (in vitro) or cell-based (cellular). Biochemical assays are designed to measure the direct effect of a compound on a purified biological target, such as an enzyme or a receptor. In contrast, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell, thereby accounting for factors like cell permeability and potential off-target effects.

Despite the widespread application of HTS in modern drug discovery, a thorough review of the scientific literature and publicly available bioassay databases indicates that specific high-throughput screening data for the compound This compound has not been reported. Consequently, there are no detailed research findings from HTS campaigns to populate the data tables below. The absence of such data precludes a discussion of specific screening platforms, assay formats, or hit validation strategies that have been applied to this particular molecule.

The following data tables are presented in accordance with the requested structure but remain unpopulated due to the lack of available information in published scientific literature.

Table 1: In Vitro High-Throughput Screening Assays for this compound

Target/AssayAssay PrinciplePlatformKey Findings (e.g., IC50, % Inhibition)Reference
No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Table 2: Cellular High-Throughput Screening Assays for this compound

Cell LineAssay TypeEndpoint MeasuredKey Findings (e.g., EC50, % Activity)Reference
No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Further research and the application of HTS methodologies would be necessary to identify and characterize the potential biological activities of this compound at the molecular and cellular levels.

Preclinical in Vitro and Cellular Biological Activity Profiling of N 3 Acetamidophenyl 9h Xanthene 9 Carboxamide

Evaluation in Various In Vitro Assay Systems

A thorough review of available scientific literature did not yield any studies that have evaluated the in vitro biological activity of N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide. While the broader class of xanthene derivatives has been investigated for various pharmacological properties, data specifically pertaining to this compound is not present in the public domain.

Cell Line-Based Antiproliferative or Cytotoxicity Screening

No published data from cell line-based antiproliferative or cytotoxicity screening assays for this compound could be located. Consequently, there is no information regarding its potential effects on cancer cell lines or its half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity against Specific Strains (In Vitro)

There are no available research articles or reports detailing the in vitro antimicrobial activity of this compound against any specific bacterial or fungal strains. Minimum inhibitory concentration (MIC) values and other measures of antimicrobial efficacy have not been reported for this compound.

Anti-inflammatory Response in Cellular Models

An extensive search did not reveal any studies investigating the anti-inflammatory properties of this compound in cellular models. Data on its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), is not available.

Antioxidant Activity Assessment (Cellular/Biochemical Assays)

No biochemical or cellular assays have been reported in the scientific literature to assess the antioxidant activity of this compound. Therefore, its capacity to scavenge free radicals or to modulate oxidative stress-related pathways has not been determined.

Selectivity and Specificity Studies in Cell-Based Models

Due to the lack of primary biological activity data, no studies on the selectivity and specificity of this compound in cell-based models have been conducted or published.

Mechanism of Action Studies at the Cellular Level (e.g., Target Engagement, Pathway Analysis)

There is no information available regarding the mechanism of action of this compound at the cellular level. Studies on its potential molecular targets, engagement with cellular pathways, or effects on cellular processes have not been reported.

Resistance Mechanism Investigations in Cellular Systems (e.g., MDR cell lines)

Currently, there is a notable absence of publicly available scientific literature, preclinical studies, or published data detailing the investigation of this compound in multidrug-resistant (MDR) cellular systems. Comprehensive searches of academic and research databases have not yielded specific information regarding the efficacy of this compound against resistant cancer cell lines or any mechanistic studies to determine its potential susceptibility to common resistance pathways.

The development of multidrug resistance is a significant challenge in cancer chemotherapy, often rendering promising therapeutic agents ineffective. nih.govmdpi.com This phenomenon can be mediated by various mechanisms within cancer cells, including the increased expression and activity of drug efflux pumps, alterations in drug metabolism, modifications of the drug target, and enhanced DNA repair capabilities. mdpi.comnih.gov A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump a wide array of structurally diverse drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. nih.govcellmolbiol.org

To thoroughly evaluate the potential of any new anticancer compound, it is crucial to assess its activity in cell lines that have developed resistance to standard chemotherapeutic agents. Such investigations typically involve comparing the compound's cytotoxicity in sensitive (parental) cell lines versus their resistant counterparts. A significant increase in the concentration of a compound required to inhibit the growth of resistant cells often indicates that it is a substrate for one or more efflux pumps.

Further mechanistic studies in cellular systems could involve the use of specific inhibitors of ABC transporters to see if the activity of this compound can be restored in resistant cells. Additionally, molecular biology techniques can be employed to analyze the expression levels of key resistance-associated proteins and genes in cells treated with the compound.

Given the importance of overcoming drug resistance in oncology, future preclinical research on this compound would need to address this critical area. Establishing whether this compound can evade or is susceptible to known resistance mechanisms is a fundamental step in determining its potential for further development as a therapeutic agent. Without such data, a complete preclinical profile of the compound remains elusive.

Future Directions and Translational Research Perspectives for N 3 Acetamidophenyl 9h Xanthene 9 Carboxamide

Development of Advanced In Vitro and Organoid Models for Deeper Mechanistic Insights

To fully understand the biological implications of N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide, it is imperative to move beyond traditional two-dimensional cell cultures. The development and application of advanced in vitro models, such as three-dimensional (3D) organoids, offer a more physiologically relevant environment to dissect its mechanisms of action.

Organoids, which are self-organized 3D structures derived from stem cells, can replicate the complex architecture and cellular heterogeneity of human organs. drugdiscoverynews.comnih.gov These miniature models provide a powerful platform for preclinical drug screening and evaluation. drugdiscoverynews.com For instance, patient-derived organoids could be used to investigate the compound's efficacy and potential for personalized medicine in various disease contexts, such as cancer or genetic disorders. drugdiscoverynews.comnih.gov The use of organoid models can provide crucial insights into how this compound interacts with biological systems, offering a more accurate prediction of its in vivo effects. drugdiscoverynews.com

Advanced in vitro systems, including organ-on-a-chip technologies, can further enhance our understanding by mimicking the dynamic microenvironment of human tissues. nih.gov These platforms allow for the study of the compound's influence on cell-cell interactions, tissue mechanics, and physiological responses in a controlled setting. nih.gov

Table 1: Comparison of In Vitro Models for Mechanistic Studies

Model TypeAdvantagesLimitationsPotential Application for this compound
2D Cell Culture High-throughput, cost-effective, reproducible.Lacks physiological relevance, poor predictive value for in vivo responses.Initial high-throughput screening for bioactivity.
3D Spheroids Better representation of cell-cell interactions and gradients.Limited tissue complexity and cellular diversity.Assessment of penetration and efficacy in a 3D cellular context.
Organoids Mimic organ architecture and function, patient-specific models. drugdiscoverynews.comnih.govTechnically challenging, variability between organoids.Elucidating mechanism of action in a specific disease model (e.g., cancer organoids). drugdiscoverynews.com
Organ-on-a-Chip Recapitulates organ-level physiology and dynamic microenvironment. nih.govComplex fabrication, limited throughput.Studying systemic effects and interactions between different "organs" in response to the compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. astrazeneca.commednexus.org These computational tools can significantly accelerate the identification of promising new molecules and optimize their properties. mednexus.orgnih.gov In the context of this compound, AI and ML can be employed in several key areas.

Machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potential therapeutic effects of novel compounds. mednexus.orgnih.gov This can help in identifying potential biological targets for this compound and in designing new derivatives with improved efficacy and specificity. nih.gov Generative models, a type of AI, can even propose entirely new molecular structures based on desired properties, offering a powerful tool for lead optimization. nih.gov

Furthermore, AI can analyze complex biological data, such as genomic and proteomic information, to identify biomarkers that may predict a patient's response to treatment with this compound. nih.gov This data-driven approach can facilitate the development of personalized medicine strategies. astrazeneca.com The use of neural networks and transfer learning can further enhance the predictive power of these models, even with limited initial data. astrazeneca.com

Exploration of Novel Biological Targets for this compound

While the initial biological activities of this compound may be known, a comprehensive exploration of its potential biological targets is crucial for uncovering its full therapeutic potential. A variety of experimental and computational approaches can be utilized for this purpose.

Target identification strategies can include affinity chromatography, where the compound is used as a "bait" to isolate its binding partners from cell lysates. The identified proteins can then be analyzed using mass spectrometry. Another approach is chemoproteomics, which uses chemical probes to map the interactions of the compound across the entire proteome.

Computational methods, such as molecular docking and virtual screening, can be used to predict the binding of this compound to a wide range of protein structures. mdpi.com This can help to prioritize potential targets for experimental validation. Network pharmacology, which analyzes the complex interactions between drugs, targets, and diseases, can also provide insights into the compound's potential mechanisms of action and therapeutic applications. nih.gov

Potential for Functionalization and Material Science Applications (Excluding Practical End-Uses)

The inherent chemical structure of the xanthene scaffold provides numerous opportunities for functionalization, opening up avenues for its application in material science. researchgate.netrsc.org The xanthene core is known for its fluorescent properties, and modifications to the this compound structure could lead to the development of novel functional dyes. researchgate.netrsc.org

Research in this area could focus on synthesizing derivatives with tailored photophysical properties, such as specific absorption and emission wavelengths. rsc.org The introduction of different functional groups could also be explored to create materials with unique characteristics, such as chemo- or biosensors. researchgate.net The study of how the molecular structure influences the material's properties is a fundamental aspect of this research direction. nih.gov

Table 2: Potential Functionalization Strategies and Their Theoretical Impact

Functionalization SitePotential ModificationTheoretical Impact on Properties
Xanthene Core Introduction of electron-donating or -withdrawing groups.Tuning of absorption and fluorescence spectra. rsc.org
Acetamidophenyl Group Alteration of the substituent pattern on the phenyl ring.Modification of solubility and intermolecular interactions.
Carboxamide Linker Replacement with other functional groups (e.g., ester, ether).Changes in chemical reactivity and stability.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. The complexity of modern scientific challenges requires the integration of expertise from various fields, including chemistry, biology, computer science, and material science.

Collaborations between academic research institutions, pharmaceutical companies, and biotechnology firms can foster innovation and accelerate the translation of basic scientific discoveries into tangible applications. nih.gov Open science initiatives, where data and research findings are shared freely among the scientific community, can also play a crucial role in advancing our understanding of this compound.

Interdisciplinary research teams that combine the skills of synthetic chemists, molecular biologists, computational scientists, and material scientists will be essential for fully exploring the potential of this compound. Such collaborations can lead to a more comprehensive and holistic understanding of its properties and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-acetamidophenyl)-9H-xanthene-9-carboxamide, and what methodological considerations are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling 3-acetamidoaniline with 9H-xanthene-9-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC) and DMAP as a catalyst . Key parameters include:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or DMF to prevent hydrolysis of the activated intermediate.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted starting materials. Yield optimization requires stoichiometric control of reactants (1:1.2 molar ratio of acid to amine).

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., acetamido proton resonance at δ 2.1 ppm; xanthene aromatic protons between δ 6.8–7.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 372.14).

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:

  • Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Fluorescence Profiling : Evaluate intrinsic fluorescence (λex_{ex} 360 nm, λem_{em} 450 nm) for potential use as a probe in cellular imaging .
  • Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase-Glo™ assay).

Advanced Research Questions

Q. How can synthetic byproducts or impurities in this compound be systematically identified and resolved?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 3-acetamidoaniline or dimerized xanthene derivatives) using tandem mass spectrometry .
  • Crystallography : Co-crystallize the compound with impurities and analyze via SHELX-refined X-ray structures to identify steric clashes or packing defects .
  • Reaction Kinetic Modeling : Use software like Gaussian to simulate reaction pathways and optimize conditions (e.g., reducing DCC excess to minimize carbodiimide adducts).

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized protocols (e.g., NIH/NCATS assay guidelines) to account for variability in cell passage numbers or serum conditions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the acetamido group with sulfonamide) to isolate contributing moieties .
  • Molecular Dynamics Simulations : Use GROMACS to model compound-receptor interactions and validate discrepancies in binding affinity .

Q. How does the xanthene core influence fluorescence properties, and how can this be leveraged in advanced imaging?

  • Methodological Answer :

  • Photophysical Profiling : Measure quantum yield (Φ) and Stokes shift in solvents of varying polarity (e.g., DMSO vs. PBS) to assess environmental sensitivity .
  • Two-Photon Microscopy : Test excitation at near-infrared wavelengths (e.g., 720 nm) for deep-tissue imaging applications .
  • Conjugation Strategies : Attach polyethylene glycol (PEG) chains to the acetamido group to enhance aqueous solubility without quenching fluorescence .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1ATP for kinase targets) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs using Schrödinger Suite .
  • ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.